molecular formula C21H20N4O2 B2986564 N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105226-96-7

N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2986564
M. Wt: 360.417
InChI Key: QKFOHVYHRKOJCJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Potential

A study discussed the potential of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which showed promise as an antidepressant with reduced side effects. This compound, similar in structure to N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, was found to be equipotent with imipramine in standard antidepressant assays in animals but with lesser anticholinergic action and no antagonism to antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).

Herbicidal Activity

A compound with a structure featuring elements similar to N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, specifically N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrated significant herbicidal activity. This indicates the potential of such compounds in agricultural applications (Liu et al., 2008).

Chemical Synthesis and Reactivity

The reactivity of compounds structurally related to N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide has been explored in various studies. For instance, 2-Oxo-3-(indol-3-yl)propanonitrile and its derivatives exhibited interesting reactivity patterns, forming various nitrile and pyrimidine derivatives. These findings are relevant for the synthesis of complex organic molecules and could have implications in pharmaceutical research (Abdallah, 2007).

Pharmaceutical Research and Development

Research into similar compounds, like pyrrole-oxindole progesterone receptor modulators, indicates the role of such molecular structures in the development of treatments for health issues related to female reproductive health, such as contraception and endometriosis. The study of these compounds has led to the discovery of new agents with potential applications in female healthcare (Fensome et al., 2008).

Photochemical Reactions

The photochemical behavior of N,N-dimethylpyruvamide, a compound with some similarity in structure, was studied to understand its reactivity under light exposure. Such studies contribute to the broader understanding of the behavior of complex organic compounds under different environmental conditions, which is crucial in fields like material science and photopharmacology (Shima et al., 1984).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-9-14(2)11-15(10-13)23-18(26)7-8-25-12-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-6,9-12,24H,7-8H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFOHVYHRKOJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

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